2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile
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Overview
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile is an organoboron compound that features a furan ring substituted with a cyano group and a dioxaborolane moiety
Preparation Methods
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 3-bromo-2-furancarbonitrile with bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.
Chemical Reactions Analysis
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile can undergo various chemical reactions:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products depend on the specific reaction but can include substituted furans and boronic acids.
Scientific Research Applications
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile in chemical reactions typically involves the activation of the boron moiety. In Suzuki-Miyaura cross-coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. The cyano group can also participate in nucleophilic addition reactions, leading to various functionalized products .
Comparison with Similar Compounds
Similar compounds include other boronic esters and boronic acids, such as:
Properties
Molecular Formula |
C11H14BNO3 |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carbonitrile |
InChI |
InChI=1S/C11H14BNO3/c1-10(2)11(3,4)16-12(15-10)9-8(7-13)5-6-14-9/h5-6H,1-4H3 |
InChI Key |
DPOWFEYYNNPWPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C#N |
Origin of Product |
United States |
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